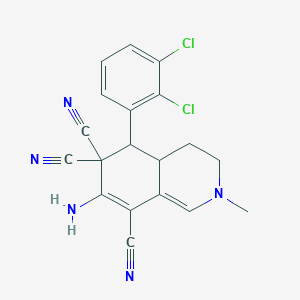
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with malononitrile and barbituric acid derivatives under reflux conditions . The reaction is often catalyzed by bases or acids, and the use of solvents such as ethanol or water-ethanol mixtures is common.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and compounds with similar functional groups, such as:
- 7-amino-5-(4-chlorophenyl)-6-cyano-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- Flavones and related compounds like flavonols and aurones .
Uniqueness
The uniqueness of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C19H15Cl2N5 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
7-amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile |
InChI |
InChI=1S/C19H15Cl2N5/c1-26-6-5-11-14(8-26)13(7-22)18(25)19(9-23,10-24)16(11)12-3-2-4-15(20)17(12)21/h2-4,8,11,16H,5-6,25H2,1H3 |
Clave InChI |
RHHRZOYFRPZABQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)

![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
